molecular formula C27H26FN5 B5346786 N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine

N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine

Cat. No.: B5346786
M. Wt: 439.5 g/mol
InChI Key: HQSFSHZSEUUCGE-CEUNXORHSA-N
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Description

N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique chemical properties, which make it suitable for a range of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine typically involves multiple steps. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and affecting cellular pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN5/c1-3-33(4-2)24-16-10-20(11-17-24)19-29-32-27-30-25(21-8-6-5-7-9-21)18-26(31-27)22-12-14-23(28)15-13-22/h5-19H,3-4H2,1-2H3,(H,30,31,32)/b29-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSFSHZSEUUCGE-CEUNXORHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC2=NC(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N\NC2=NC(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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